2-Bromo-4-fluoro-6-methylbenzoic acid
Overview
Description
2-Bromo-4-fluoro-6-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03. The purity is usually 95%.
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Biological Activity
Overview
2-Bromo-4-fluoro-6-methylbenzoic acid is an aromatic carboxylic acid with significant potential in biological applications. Its molecular formula is C8H6BrFO2, and it features a unique arrangement of bromine, fluorine, and methyl groups that contribute to its reactivity and biological activity. This compound is primarily utilized in medicinal chemistry and biochemical research due to its ability to interact with various biological macromolecules.
The biological activity of this compound is largely attributed to its structural characteristics:
- Electron-Withdrawing Groups : The presence of bromine and fluorine enhances the compound's binding affinity to enzymes and receptors, allowing it to act as an inhibitor or modulator.
- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding and ionic interactions, which are crucial for its biological efficacy.
Biological Applications
The compound has been explored for various biological activities, including:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which is valuable in drug design.
- Receptor Binding : Its interaction with receptors makes it a candidate for developing therapeutic agents targeting various diseases, particularly cancer and inflammatory conditions.
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HeLa and A-549. The structure-activity relationship (SAR) indicates that substituents significantly affect the potency against these cell lines .
- Antioxidant Activity : In vitro assays have demonstrated that compounds similar to this compound show promising antioxidant properties, scavenging free radicals effectively .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
Compound Name | Structure | Key Biological Activity |
---|---|---|
This compound | Structure | Enzyme inhibition, receptor binding |
2-Chloro-4-fluoro-6-methylbenzoic acid | Structure | Less potent in enzyme inhibition |
2-Bromo-4-methylbenzoic acid | Structure | Reduced reactivity due to lack of fluorine |
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFBSAUUUDKWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662783 | |
Record name | 2-Bromo-4-fluoro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-47-4 | |
Record name | 2-Bromo-4-fluoro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.